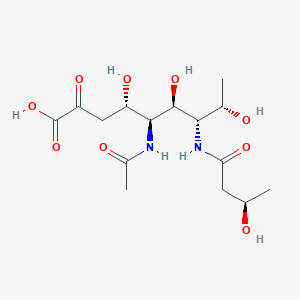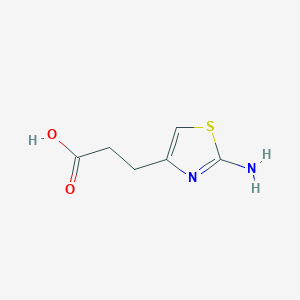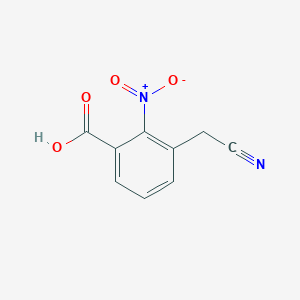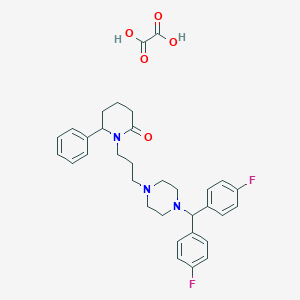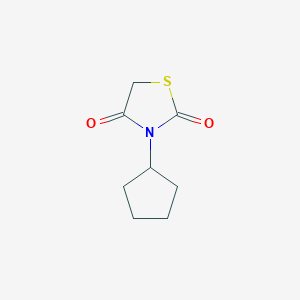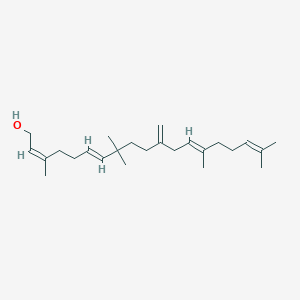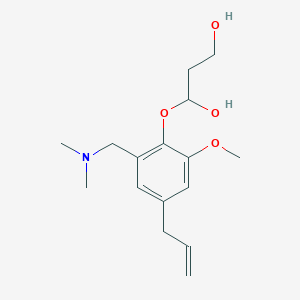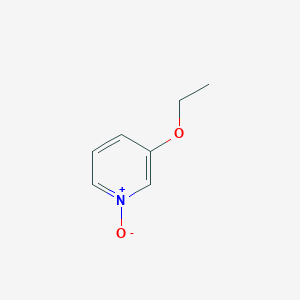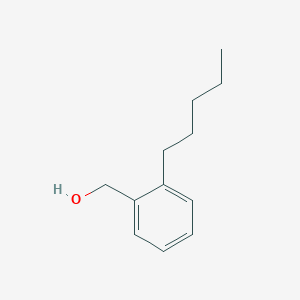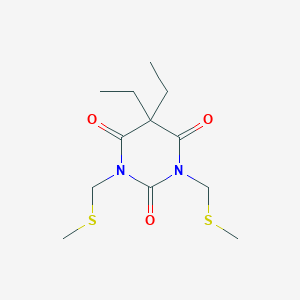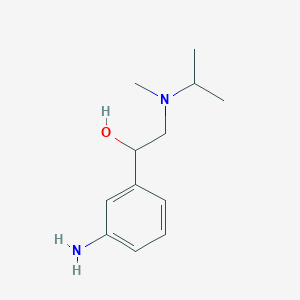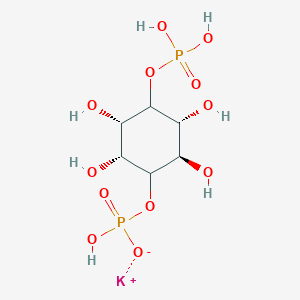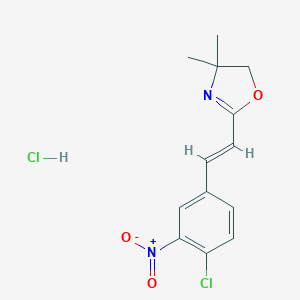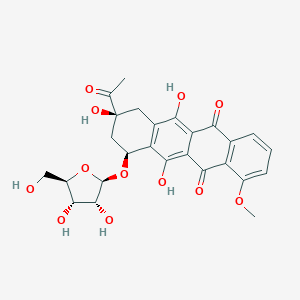
7-O-Ribofuranosyldaunomycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-Ribofuranosyldaunomycinone is a natural product that belongs to the anthracycline family of antibiotics. It is commonly referred to as RDM-1 and is produced by Streptomyces sp. RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines.
Mecanismo De Acción
RDM-1 exerts its cytotoxic activity by intercalating into DNA and inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity.
Efectos Bioquímicos Y Fisiológicos
RDM-1 has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity. RDM-1 has also been shown to induce oxidative stress in cancer cells, which results in the production of reactive oxygen species (ROS) and the activation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of RDM-1 is its potent cytotoxic activity against various cancer cell lines. RDM-1 also has a unique mechanism of action, which makes it a promising candidate for the development of new cancer therapies. However, RDM-1 has some limitations for lab experiments, such as its low solubility in water, which makes it difficult to administer in vivo. RDM-1 also has some toxic side effects, which limit its clinical use.
Direcciones Futuras
There are many future directions for the research and development of RDM-1. One direction is to develop new analogs of RDM-1 with improved solubility and reduced toxicity. Another direction is to investigate the potential of RDM-1 in combination with other chemotherapeutic agents to enhance its cytotoxic activity. Additionally, the development of new drug delivery systems for RDM-1 could improve its efficacy and reduce its toxicity. Finally, further research is needed to fully understand the mechanism of action of RDM-1 and its potential for the treatment of various types of cancer.
Conclusion
In conclusion, RDM-1 is a promising natural product with potent cytotoxic activity against various cancer cell lines. Its unique mechanism of action makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand its mechanism of action and to overcome its limitations for lab experiments. The future directions for the research and development of RDM-1 are promising and could lead to the development of new and effective cancer therapies.
Métodos De Síntesis
RDM-1 is synthesized by the fermentation of Streptomyces sp. The isolation of RDM-1 involves the extraction of the compound from the culture broth followed by purification using various chromatographic techniques. The chemical structure of RDM-1 was determined using various spectroscopic techniques such as UV, IR, and NMR.
Aplicaciones Científicas De Investigación
RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which is an important enzyme involved in DNA replication and cell division. RDM-1 has also been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting angiogenesis.
Propiedades
Número CAS |
105444-04-0 |
|---|---|
Nombre del producto |
7-O-Ribofuranosyldaunomycinone |
Fórmula molecular |
C26H26O12 |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O12/c1-9(28)26(35)6-11-16(13(7-26)37-25-24(34)21(31)14(8-27)38-25)23(33)18-17(20(11)30)19(29)10-4-3-5-12(36-2)15(10)22(18)32/h3-5,13-14,21,24-25,27,30-31,33-35H,6-8H2,1-2H3/t13-,14+,21+,24+,25+,26-/m0/s1 |
Clave InChI |
OJTIHTGLDWDELH-MCDZYTKUSA-N |
SMILES isomérico |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
SMILES canónico |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
Sinónimos |
7-O-(D-ribofuranosyl)daunomycinone 7-O-RFDNM 7-O-ribofuranosyldaunomycinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



